1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 941953-82-8
VCID: VC7421391
Molecular Formula: C16H13FN4O2S
Molecular Weight: 344.36
* For research use only. Not for human or veterinary use.
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 941953-82-8](/images/structure/VC7421391.png)
Description |
Biological Activities of Thiadiazole Derivatives
Biological Activities of Pyridine DerivativesPyridine derivatives are versatile and have been used in the development of drugs targeting various diseases. They often serve as key components in pharmaceutical compounds due to their ability to form hydrogen bonds and interact with enzymes and receptors. Synthesis and CharacterizationThe synthesis of compounds like 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions. These may include condensation reactions to form the pyridine ring and substitution reactions to introduce the thiadiazole moiety. Characterization is usually performed using spectroscopic techniques such as NMR, IR, and mass spectrometry. Potential Anticancer Activity
Potential Anticonvulsant Activity
Potential Antimicrobial Activity
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CAS No. | 941953-82-8 | |||||||||||||||||||||||||||
Product Name | 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |||||||||||||||||||||||||||
Molecular Formula | C16H13FN4O2S | |||||||||||||||||||||||||||
Molecular Weight | 344.36 | |||||||||||||||||||||||||||
IUPAC Name | 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-15(23)12-5-6-14(22)21(9-12)8-11-3-2-4-13(17)7-11/h2-7,9H,8H2,1H3,(H,18,20,23) | |||||||||||||||||||||||||||
Standard InChIKey | FIDXIRSNMYYDRR-UHFFFAOYSA-N | |||||||||||||||||||||||||||
SMILES | CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F | |||||||||||||||||||||||||||
Solubility | not available | |||||||||||||||||||||||||||
PubChem Compound | 8671118 | |||||||||||||||||||||||||||
Last Modified | Aug 19 2023 |
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